molecular formula C10H11ClO4 B2831415 3-Chloro-4-ethoxy-5-methoxybenzoic acid CAS No. 712294-48-9

3-Chloro-4-ethoxy-5-methoxybenzoic acid

Cat. No.: B2831415
CAS No.: 712294-48-9
M. Wt: 230.64
InChI Key: JVMOVETVCDRYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-ethoxy-5-methoxybenzoic acid is an organic compound with the molecular formula C10H11ClO4 It is a derivative of benzoic acid, featuring chloro, ethoxy, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethoxy-5-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-hydroxybenzoic acid.

    Ethoxylation: The hydroxyl group on the benzene ring is ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Methoxylation: The ethoxylated intermediate is then subjected to methoxylation using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.

    Purification: The final product is purified through recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethoxy-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide), solvents (ethanol, water).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products

    Substitution: Formation of substituted benzoic acid derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

3-Chloro-4-ethoxy-5-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxy-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro, ethoxy, and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxybenzoic acid: Lacks the ethoxy group, which may affect its reactivity and applications.

    3-Chloro-5-methoxybenzoic acid: Similar structure but with different substitution pattern, leading to variations in chemical and biological properties.

    4-Methoxybenzoic acid: Lacks both chloro and ethoxy groups, resulting in different reactivity and applications.

Uniqueness

3-Chloro-4-ethoxy-5-methoxybenzoic acid is unique due to the presence of all three substituents (chloro, ethoxy, and methoxy) on the benzene ring

Properties

IUPAC Name

3-chloro-4-ethoxy-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMOVETVCDRYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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